molecular formula C5H4BCl2NO2 B132190 2,6-Dichloropyridine-3-boronic acid CAS No. 148493-34-9

2,6-Dichloropyridine-3-boronic acid

Cat. No. B132190
CAS RN: 148493-34-9
M. Wt: 191.81 g/mol
InChI Key: XBBLBQZAVMHEER-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3-boronic acid is a halogenated pyridine derivative that contains boronic acid functionality. This compound is of interest due to its potential applications in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the production of pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of halopyridinylboronic acids, such as this compound, involves regioselective halogen-metal exchange reactions. These reactions typically use n-butyllithium as a reagent and are quenched with triisopropylborate to yield the boronic acid or ester products. The process is designed to produce a single regioisomeric product from the appropriate dihalopyridines, as described in the synthesis of related compounds .

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction. For example, the structure of a pyridine dicarboxylic acid calcium boric acid hydrate was elucidated, revealing coordination of the metal atom with nitrogen and oxygen atoms, and the importance of hydrogen bonding for crystal stability . These findings suggest that similar structural analyses could be applied to this compound to understand its crystalline properties and stability.

Chemical Reactions Analysis

Compounds like this compound are known to participate in Pd-catalyzed coupling reactions, such as the Suzuki cross-coupling, to produce diverse libraries of pyridines . Additionally, novel synthetic methods, such as diboration followed by 6π-electrocyclization, have been reported for the synthesis of pyridine boronic acid derivatives, indicating that this compound could potentially be synthesized or transformed using similar strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was optimized under specific conditions, such as low temperature and controlled pH, to achieve high yield and purity . These conditions are crucial for the stability and isolation of the boronic acid compounds, and similar parameters would likely be relevant for the synthesis and handling of this compound.

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

2,6-Dichloropyridine-3-boronic acid is integral in the synthesis of various organic compounds. It plays a key role in Suzuki cross-coupling reactions, facilitating the formation of heteroarylpyridine derivatives (Smith et al., 2008). This application is significant in creating complex organic structures, contributing to advancements in organic chemistry and materials science.

Fluorescent Chemosensors

Boronic acids, including this compound, are utilized in developing fluorescent chemosensors for detecting biological substances. These sensors are crucial in disease prevention, diagnosis, and treatment, highlighting the importance of this compound in biomedical research (Huang et al., 2012).

Catalysis in Organic Reactions

This compound plays a role in boronic acid catalysis, a growing area in chemical research. It has been used in highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, paving the way for creating densely functionalized cyclohexanes (Hashimoto et al., 2015). This application is critical in developing novel compounds with potential pharmaceutical and industrial applications.

Photophysical and Electrochemical Properties

This compound derivatives exhibit unique photophysical and electrochemical properties. Studies on these derivatives, such as meso-pyridyl-BODIPYs, have shown potential in sensing applications due to their fluorescence quantum yields and stability (Ndung’u et al., 2022). This opens up new possibilities in sensor technology and materials science.

Sensing Applications

Boronic acids are increasingly used in sensing applications. Their interaction with diols and Lewis bases makes them suitable for detecting various substances, including biological molecules. The key interaction with diols extends their utility in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Macrocyclic Chemistry

This compound contributes to the field of macrocyclic chemistry. It has been used in synthesizing tetrameric and dimeric boronates, offering insights into bond lengths, bond angles, and intermolecular interactions. This is crucial in the development of new materials and complex chemical structures (Fárfan et al., 1999).

Electrocatalysis

This compound also finds application in electrocatalysis. The interaction of boronic acids with diols and Lewis bases has made them suitable for developing electrochemical sensors for biological analytes, highlighting their role in health diagnostics and sensor technology (Li et al., 2015).

Safety and Hazards

2,6-Dichloropyridine-3-boronic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It’s recommended to avoid dust formation and to wear personal protective equipment/face protection . If it gets in eyes or on skin, it’s advised to wash with plenty of water .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloropyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction, which is a part of various biochemical pathways. The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Pharmacokinetics

It’s known that the compound is solid in form . More research is needed to fully understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and concentration . For instance, the compound’s effectiveness in the SM coupling reaction can be affected by the concentration of the active boronic acid . Moreover, the compound should be stored at a temperature of 2-8°C .

properties

IUPAC Name

(2,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLBQZAVMHEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376386
Record name 2,6-Dichloropyridine-3-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148493-34-9
Record name (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine-3-boronic acid
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Record name (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID
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